

# Total Synthesis of Shimalactone A: A Laboratory Protocol

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## Compound of Interest

Compound Name: *Semialactone*

Cat. No.: *B1153217*

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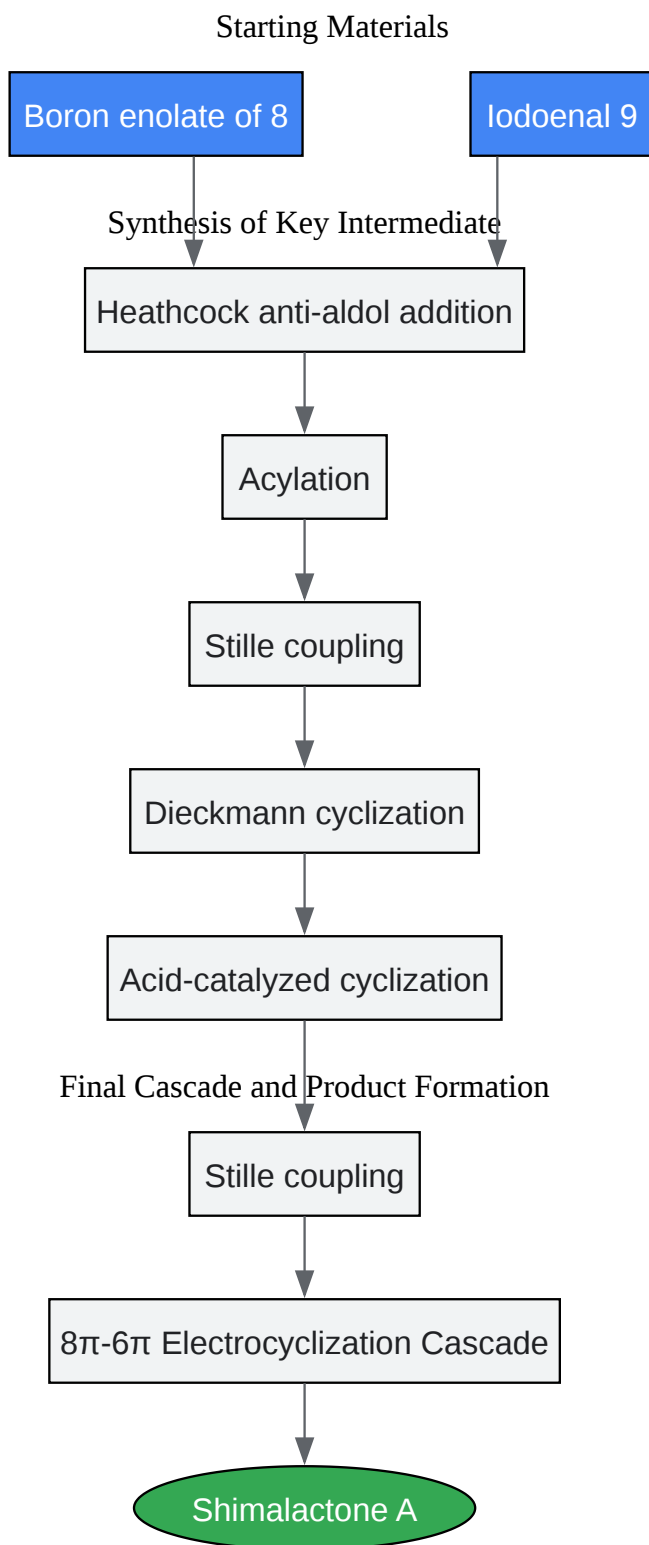
For Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a detailed laboratory protocol for the total synthesis of Shimalactone A, a complex marine-derived natural product. Initial searches for a total synthesis of "**Semialactone**" did not yield a definitive compound with published synthetic routes. However, due to the structural similarities and the availability of a well-documented biomimetic total synthesis, this protocol focuses on Shimalactone A as a representative and challenging target in the realm of complex lactone synthesis. The synthesis described herein was developed by the research group of Dirk Trauner and features a notable acid-catalyzed cyclization and a biomimetic  $8\pi$ - $6\pi$  electrocyclization cascade.<sup>[1][2]</sup> This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

## Overall Synthetic Strategy

The total synthesis of Shimalactone A is a convergent and protecting-group-free process. The key transformations include an anti-aldol addition, a Stille coupling, a Dieckmann cyclization, an acid-catalyzed cyclization to form the oxabicyclo[2.2.1]heptane core, and a final Stille coupling followed by a spontaneous  $8\pi$ - $6\pi$  electrocyclization cascade to construct the bicyclo[4.2.0]octadiene system.



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## References

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- 2. Stereocontrolled Carbocyclic Construction: The Trauner Synthesis of the Shimalactones [organic-chemistry.org]
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